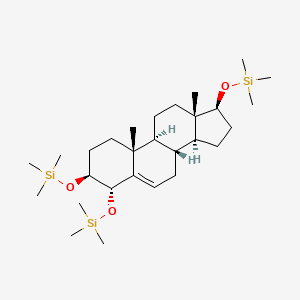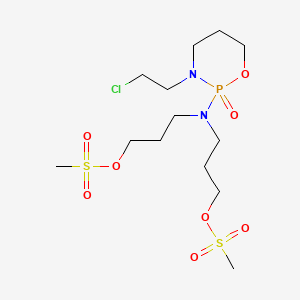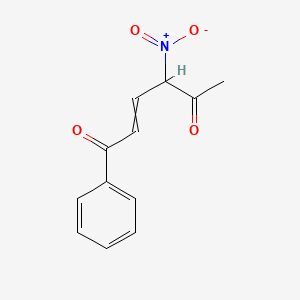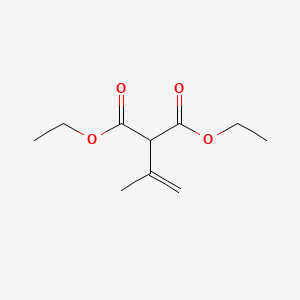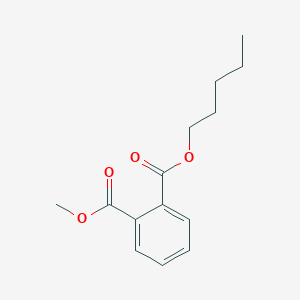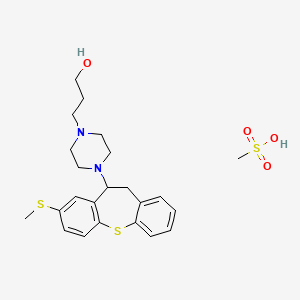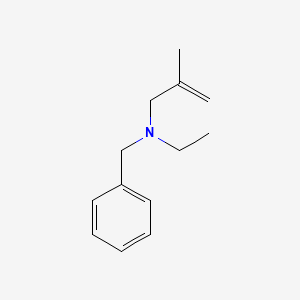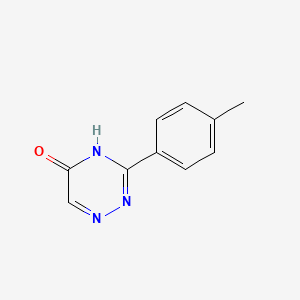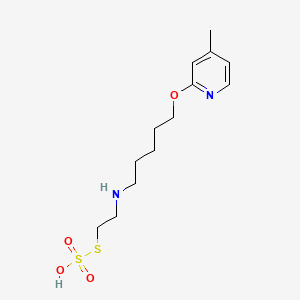
S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is an organic compound with the molecular formula C13H22N2O4S2 This compound is known for its unique structure, which includes a thiosulfate group, a pyridyloxy group, and an aminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridyl alcohol with 1-bromo-5-chloropentane to form 5-(4-methyl-2-pyridyloxy)pentyl bromide. This intermediate is then reacted with ethylenediamine to produce 2-((5-(4-methyl-2-pyridyloxy)pentyl)amino)ethylamine. Finally, the compound is treated with thiosulfuric acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino and thiosulfate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The pyridyloxy group may interact with enzymes and receptors, modulating their activity. The aminoethyl chain provides flexibility and enhances the compound’s ability to interact with different molecular targets.
Comparación Con Compuestos Similares
- S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfide
- S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfate
Comparison:
- Uniqueness: S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical properties and reactivity.
- Chemical Properties: The thiosulfate group provides different reactivity compared to sulfide and sulfate derivatives, making it suitable for specific applications in synthesis and research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
41287-10-9 |
|---|---|
Fórmula molecular |
C13H22N2O4S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C13H22N2O4S2/c1-12-5-7-15-13(11-12)19-9-4-2-3-6-14-8-10-20-21(16,17)18/h5,7,11,14H,2-4,6,8-10H2,1H3,(H,16,17,18) |
Clave InChI |
JLHPIYCYMLXDIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)OCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


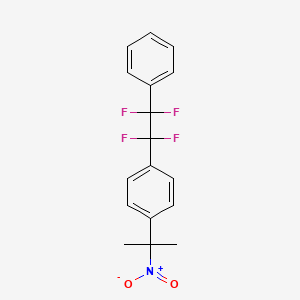
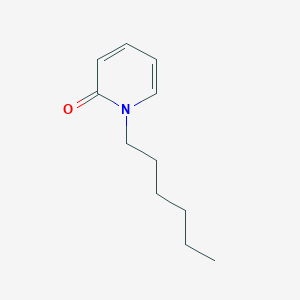
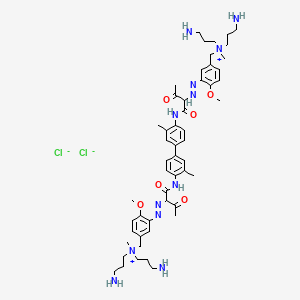
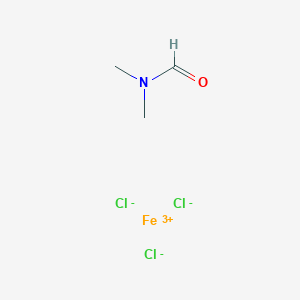
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
